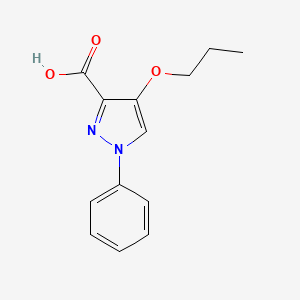

1-phenyl-4-propoxy-1H-pyrazole-3-carboxylic acid

Vue d'ensemble

Description

1-Phenyl-4-propoxy-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. This compound, characterized by a phenyl group at the 1-position, a propoxy group at the 4-position, and a carboxylic acid group at the 3-position, exhibits interesting chemical and biological properties.

Méthodes De Préparation

The synthesis of 1-phenyl-4-propoxy-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a hydrazine derivative with a β-diketone, followed by cyclization and subsequent functional group modifications. Industrial production methods often employ catalytic processes to enhance yield and selectivity. For instance, palladium-catalyzed coupling reactions are frequently used to introduce the phenyl and propoxy groups under controlled conditions .

Analyse Des Réactions Chimiques

1-Phenyl-4-propoxy-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The phenyl and propoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens

Applications De Recherche Scientifique

Medicinal Chemistry

1-Phenyl-4-propoxy-1H-pyrazole-3-carboxylic acid has shown potential in medicinal applications, particularly as a scaffold for developing new pharmaceuticals. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

Case Study: Anti-inflammatory Activity

A study demonstrated that pyrazole derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The compound was evaluated alongside other pyrazole derivatives, showing promising results in reducing inflammation in animal models .

Agrochemicals

The compound's structural characteristics allow it to be explored as a potential agrochemical. Pyrazole derivatives are often investigated for their herbicidal and fungicidal properties.

Case Study: Herbicidal Activity

Research indicated that certain pyrazole derivatives effectively inhibit the growth of specific weed species. In controlled experiments, this compound displayed moderate herbicidal activity against common agricultural weeds, suggesting its potential use in crop protection .

Material Sciences

Due to its unique chemical structure, this compound can be utilized in the development of advanced materials. Its potential applications include:

- Additive Manufacturing : The compound can be incorporated into polymer matrices for enhanced mechanical properties.

- Battery Materials : Research is ongoing to explore its use in energy storage systems due to its stability and conductivity properties.

Mécanisme D'action

The mechanism of action of 1-phenyl-4-propoxy-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their activity. The phenyl and propoxy groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparaison Avec Des Composés Similaires

1-Phenyl-4-propoxy-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives such as:

1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Known for its tautomeric properties.

3-Phenyl-1H-pyrazole-4-carboxylic acid: Similar in structure but lacks the propoxy group, affecting its chemical reactivity and biological activity.

1-Phenyl-1H-pyrazole: Lacks both the propoxy and carboxylic acid groups, making it less versatile in chemical modifications

Activité Biologique

1-Phenyl-4-propoxy-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse applications in medicinal chemistry and organic synthesis. This compound features a phenyl group at the 1-position, a propoxy group at the 4-position, and a carboxylic acid group at the 3-position, which contribute to its unique biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₃ |

| SMILES | CCCOC1=CN(N=C1C(=O)O)C2=CC=CC=C2 |

| InChI | InChI=1S/C13H14N2O3/c1-2-8-18-11-9-15(14-12(11)13(16)17)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,17) |

| Predicted Collision Cross Section | Varies with adducts |

The biological activity of this compound is primarily mediated through its interaction with various enzymes and receptors:

- Enzyme Interaction : The compound has been shown to interact with hematopoietic prostaglandin D synthase (H-PGDS), an enzyme involved in the biosynthesis of prostaglandins. This interaction is crucial for regulating inflammation and immune responses.

- Cellular Effects : It influences cell signaling pathways and gene expression. For instance, it modulates specific signaling cascades that can lead to altered metabolic processes within cells.

- Binding Affinity : The compound binds to active sites of certain enzymes, inhibiting their catalytic activity. This inhibition can lead to decreased production of inflammatory mediators such as prostaglandins .

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Anti-inflammatory Activity

Studies have demonstrated that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. For example, it has shown significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro .

Antimicrobial Activity

The compound's derivatives have been evaluated for antimicrobial properties against various pathogens. In particular, it has shown efficacy against bacterial strains such as E. coli and Staphylococcus aureus, suggesting potential applications in treating infections .

Xanthine Oxidoreductase Inhibition

In vitro studies have revealed that certain derivatives of this compound exhibit potent inhibitory effects on xanthine oxidoreductase (XOR), an enzyme associated with oxidative stress and inflammation. Some derivatives demonstrated IC50 values in the nanomolar range, indicating strong inhibitory potential .

Case Studies

Several studies highlight the biological implications of this compound:

- Study on Inflammation : A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and tested their anti-inflammatory effects using carrageenan-induced edema models in rats. Compounds similar to 1-phenyl-4-propoxy exhibited significant reductions in paw swelling compared to controls .

- Antimicrobial Efficacy : Research published in PubMed Central reported that derivatives of this pyrazole compound were effective against Mycobacterium tuberculosis strains, showcasing its potential as a therapeutic agent for tuberculosis .

Pharmacokinetics

Limited pharmacokinetic data is available for this compound. However, its stability under physiological conditions has been noted, which is essential for its therapeutic application. Further studies are required to elucidate its absorption, distribution, metabolism, and excretion (ADME) profiles.

Propriétés

IUPAC Name |

1-phenyl-4-propoxypyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-2-8-18-11-9-15(14-12(11)13(16)17)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCECDDBNGUKNLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN(N=C1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.